molecular formula C22H24N4O B2484318 N-(4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide CAS No. 2380184-28-9

N-(4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide

Cat. No.: B2484318
CAS No.: 2380184-28-9
M. Wt: 360.461
InChI Key: PQBKBTPXHJKLNT-UHFFFAOYSA-N
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Description

N-(4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide is a complex organic compound that belongs to the class of benzimidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the azetidine moiety. The final step involves the acylation of the phenyl ring with acetamide. Common reagents used in these reactions include cyclopropylamine, benzaldehyde, and acetic anhydride .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

N-(4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide is unique due to its specific structural features, such as the combination of a benzimidazole ring with an azetidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-15(27)23-18-10-6-16(7-11-18)12-25-13-19(14-25)26-21-5-3-2-4-20(21)24-22(26)17-8-9-17/h2-7,10-11,17,19H,8-9,12-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBKBTPXHJKLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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